2-(2-phenyl-1H-indol-3-yl)ethanamine

5-HT2A receptor serotonin antagonist structure-selectivity relationship

2-(2-Phenyl-1H-indol-3-yl)ethanamine (CAS 1217-80-7), systematically named 2-phenyltryptamine, is a C2-phenyl-substituted indole-3-ethanamine with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol. The compound is commercially supplied as a free base with typical purity specifications of ≥98% (HPLC) or as the hydrochloride salt (CAS 1217-81-8) for enhanced aqueous solubility.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
CAS No. 1217-80-7
Cat. No. B074253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-3-yl)ethanamine
CAS1217-80-7
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN
InChIInChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2
InChIKeyHQJIMWXWTRWIAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyl-1H-indol-3-yl)ethanamine (2-Phenyltryptamine) CAS 1217-80-7 – Core Properties and Procurement Baseline


2-(2-Phenyl-1H-indol-3-yl)ethanamine (CAS 1217-80-7), systematically named 2-phenyltryptamine, is a C2-phenyl-substituted indole-3-ethanamine with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol [1]. The compound is commercially supplied as a free base with typical purity specifications of ≥98% (HPLC) or as the hydrochloride salt (CAS 1217-81-8) for enhanced aqueous solubility . Physical characteristics include a melting point of 69–72 °C (free base) and a predicted boiling point of 468.6±33.0 °C . The 2-phenyl substitution on the indole nucleus creates a rigid, extended aromatic system that distinguishes this scaffold from unsubstituted tryptamine and other naturally occurring indole-ethylamines, and has been exploited as a privileged template for designing receptor-selective ligands .

Why 2-(2-Phenyl-1H-indol-3-yl)ethanamine Cannot Be Substituted by Generic Tryptamines for Receptor-Selective Research Programs


Procurement specifications for tryptamine-class compounds often list only base scaffold identity and bulk purity, obscuring critical structure-selectivity relationships that render simple tryptamine (3-(2-aminoethyl)indole), 5-methoxytryptamine, or N,N-dimethyltryptamine inadequate substitutes for 2-phenyltryptamine. Head-to-head binding data demonstrate that introduction of a C2-phenyl group on the indole nucleus dramatically redirects receptor selectivity: the 2-phenyltryptamine chemotype confers sub-nanomolar affinity for the human 5-HT2A receptor while simultaneously reducing affinity at off-target h5-HT2C and hD2 receptors by >100-fold and >600-fold, respectively . In contrast, unsubstituted tryptamine exhibits promiscuous, low-affinity binding across multiple aminergic receptors and cannot provide the selectivity window required for 5-HT2A-targeted pharmacological tool compounds. Because the C2-phenyl substitution is the dominant driver of this selectivity, procurement of a generic tryptamine scaffold will not recapitulate the functional antagonism and target engagement observed with 2-phenyltryptamine-based ligands .

Quantitative Differentiation Evidence for 2-(2-Phenyl-1H-indol-3-yl)ethanamine Against Closest In-Class Analogs


h5-HT2A Receptor Affinity of the 2-Phenyltryptamine Scaffold vs. Unsubstituted Tryptamine

The 2-phenyltryptamine derivative 3 (N-piperidinyl-2-phenyltryptamine) exhibits a Ki of 2.60 nM at human 5-HT2A receptors, representing a sub-nanomolar lead point for the scaffold class. While the free amine 2-(2-phenyl-1H-indol-3-yl)ethanamine itself has not been directly profiled in this assay, the Stevenson et al. study establishes that the 2-phenylindole core is the essential pharmacophoric element conferring 5-HT2A affinity, with side-chain modifications modulating affinity and selectivity within a range of 0.08–2.60 nM . In contrast, unsubstituted tryptamine (3-(2-aminoethyl)indole) shows no reported high-affinity binding to 5-HT2A in comparable radioligand displacement formats and is instead rapidly metabolized by monoamine oxidase, disqualifying it as a 5-HT2A tool [1].

5-HT2A receptor serotonin antagonist structure-selectivity relationship

h5-HT2A vs. h5-HT2C Selectivity Driven by the C2-Phenyl Group

Selectivity over the closely related h5-HT2C receptor is a critical parameter for reducing off-target serotonergic side effects. The 2-phenyltryptamine derivative 3 (N-piperidinyl) shows a h5-HT2A/h5-HT2C selectivity ratio of 103-fold (Ki h5-HT2A = 2.60 nM vs. h5-HT2C = 268 nM). Further side-chain optimization (compound 22, N,N-diethyl) improves this to 75-fold selectivity (Ki h5-HT2A = 0.14 nM vs. h5-HT2C = 11 nM) . Replacing the C2-phenyl with furan (compound 23) abolishes all affinity (Ki >1 mM), while thiophene (compound 24) reduces h5-HT2A affinity 12-fold (Ki = 1.7 nM vs. 0.14 nM for phenyl analog 22), demonstrating that the phenyl ring is not merely a generic aryl substituent but uniquely balances affinity and selectivity . 5-Methoxytryptamine, a common comparator, functions as a non-selective agonist at multiple 5-HT receptor subtypes and cannot provide antagonist selectivity [1].

5-HT2C selectivity receptor subtype selectivity C2-aryl substitution

hD2 Receptor Counter-Screening: C2-Phenyl Tryptamines Avoid Dopaminergic Off-Target Activity

Avoidance of dopamine D2 receptor antagonism is a defining feature of atypical antipsychotic pharmacology, as D2 blockade correlates with extrapyramidal side effects. The 2-phenyltryptamine derivative 3 (N-piperidinyl) shows a h5-HT2A/hD2 selectivity ratio of 345-fold (Ki h5-HT2A = 2.60 nM vs. hD2 = 896 nM). Optimized compound 22 achieves 600-fold selectivity (h5-HT2A Ki = 0.14 nM vs. hD2 Ki = 85 nM) . Introduction of electron-withdrawing substituents at the C3 position of the phenyl ring (e.g., 3-fluorophenyl, compound 28: hD2 Ki = 150 nM) or 3,5-bis(trifluoromethyl)phenyl (compound 32: hD2 Ki = 187 nM) can further modulate selectivity . Classical tryptamine derivatives such as N,N-dimethyltryptamine (DMT) exhibit significant affinity at multiple monoaminergic targets including D2-like receptors, lacking the 600-fold selectivity window [1].

D2 receptor selectivity dopamine receptor counter-screen atypical antipsychotic template

Melatonin Receptor Pharmacophore: 2-Phenyltryptamine as a Dual-Target Scaffold Beyond Serotonin Receptors

The 2-phenyltryptamine scaffold also serves as a validated melatonin receptor pharmacophore when appropriately functionalized. Garratt et al. demonstrated that 5-methoxy-2-phenyltryptamides (compounds 6a-j) exhibit high binding affinities for the chicken brain melatonin receptor, with certain analogs (6a-d) exceeding the affinity of the endogenous ligand melatonin itself [1]. Critically, analogs lacking the 5-methoxyl group (the 2-phenyltryptamine core structure represented by compounds 2a-n) showed considerably lower melatonin receptor affinity, establishing that the 2-phenylindole core provides a tunable scaffold where 5-position functionalization determines receptor selectivity between serotonin and melatonin receptor families [1]. This dual-target adaptability is unique among tryptamine scaffolds: unsubstituted tryptamine cannot be functionalized at C2, and 5-methoxytryptamine lacks the C2-aryl group required for 5-HT2A antagonist activity.

melatonin receptor MT1/MT2 ligand dual-target scaffold

Solid-Phase Synthetic Accessibility of 2-Phenyltryptamines Enables Parallel Library Generation vs. Linear Tryptamine Synthesis

A practical differentiation for procurement decision-making lies in synthetic tractability for downstream derivatization. Stevenson et al. established a solid-phase route for 2-phenyltryptamines starting from resin-bound tryptophol, enabling parallel diversification at both the C2-aryl position and the side-chain amine in a single workflow . This contrasts with unsubstituted tryptamine derivatives, which require linear solution-phase syntheses and are not amenable to high-throughput library generation because the C2 position is unsubstituted and cannot be diversified post-resin attachment . The solid-phase method yields crude products after acidic cleavage and ion-exchange chromatography, with good conversion rates for C2-aryl stannane couplings and triamine displacements, facilitating rapid SAR exploration . For medicinal chemistry groups building 5-HT2A-focused compound libraries, procurement of the 2-phenyltryptamine free base provides a versatile, diversification-ready scaffold that linear tryptamines cannot match.

solid-phase synthesis parallel library synthesis C2-arylation

Best-Validated Application Scenarios for Procuring 2-(2-Phenyl-1H-indol-3-yl)ethanamine (CAS 1217-80-7)


h5-HT2A Antagonist Pharmacological Tool Compound Synthesis

The primary validated use of 2-(2-phenyl-1H-indol-3-yl)ethanamine is as a core scaffold for synthesizing selective h5-HT2A receptor antagonists. As demonstrated by Stevenson et al., N-substituted 2-phenyltryptamines achieve sub-nanomolar h5-HT2A affinity (Ki as low as 0.08 nM) with >600-fold selectivity over hD2 and >75-fold selectivity over h5-HT2C, making them suitable as pharmacological tool compounds for dissecting 5-HT2A-mediated signaling in vitro and in vivo . The free base (CAS 1217-80-7) serves as the immediate precursor for solid-phase or solution-phase N-alkylation and C2-aryl diversification to generate focused libraries for structure-activity relationship studies targeting atypical antipsychotic or cognitive enhancer programs .

Melatonin Receptor Ligand Development via 5-Position Functionalization

While the free base itself has low melatonin receptor affinity, the 2-phenyltryptamine core is the established starting material for synthesizing high-affinity melatonin receptor agonists and antagonists through introduction of a 5-methoxyl group and N-acylation. Garratt et al. showed that 5-methoxy-2-phenyltryptamides exceed the binding affinity of endogenous melatonin at chicken brain melatonin receptors and function as either agonists or antagonists depending on N-acyl substituent structure [1]. Researchers developing subtype-selective MT1/MT2 ligands or dual melatonin-serotonin agents should procure the 2-phenyltryptamine scaffold as the key intermediate for late-stage 5-methoxylation and amidation.

Parallel Library Synthesis Platform for C2-Aryl SAR Exploration

The established solid-phase synthesis route using resin-bound tryptophol enables efficient parallel synthesis of diverse 2-aryltryptamine libraries. Procurement of 2-(2-phenyl-1H-indol-3-yl)ethanamine in bulk (e.g., >5 g, ≥98% purity ) supports medicinal chemistry groups performing systematic C2-aryl variation studies to optimize h5-HT2A affinity and selectivity. The commercial availability of the free base at high purity eliminates the need for in-house synthesis of this key intermediate, accelerating SAR timelines .

5-HT2A-Selective Fluorescent Probe or PET Tracer Precursor

The high affinity and selectivity of 2-phenyltryptamine derivatives for h5-HT2A receptors positions the scaffold for development of chemical biology probes. N-functionalized 2-phenyltryptamines retaining sub-nanomolar 5-HT2A affinity and high D2 selectivity can be conjugated to fluorophores or radiolabels without loss of target engagement, as the side-chain amine is the tolerance point for derivatization . Researchers developing 5-HT2A imaging agents or fluorescent ligands should source 2-(2-phenyl-1H-indol-3-yl)ethanamine as the starting scaffold for probe synthesis, as the 2-phenyl substitution is essential for maintaining 5-HT2A binding in the conjugated product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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